molecular formula C16H24O2 B1347077 2,4,6-Triisopropylbenzoic acid CAS No. 49623-71-4

2,4,6-Triisopropylbenzoic acid

Cat. No.: B1347077
CAS No.: 49623-71-4
M. Wt: 248.36 g/mol
InChI Key: ULVHAZFBJJXIDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzoic acid can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzoic acid involves its interaction with molecular targets through steric hindrance. The bulky isopropyl groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This steric effect can modulate the compound’s reactivity and stability, making it useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triisopropylbenzoic acid is unique due to its high steric hindrance, which significantly affects its chemical reactivity and interactions. This makes it particularly valuable in applications requiring selective reactivity and stability .

Properties

IUPAC Name

2,4,6-tri(propan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVHAZFBJJXIDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197939
Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49623-71-4
Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Record name 49623-71-4
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Record name 2,4,6-Tris(1-methylethyl)benzoic acid
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Record name 2,4,6-tris(1-methylethyl)benzoic acid
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Synthesis routes and methods

Procedure details

A Grignard reagent was prepared from 56.7 g of 1-bromo-2,4,6-triisopropylbenzene and poured to 300 g of dry ice, whereupon dry ice sublimated. Hydrochloric acid was added to the reaction mixture for quenching, followed by extraction with 200 g of toluene. The organic layer was taken out, washed with water, and combined with 10 wt % sodium hydroxide aqueous solution. The aqueous layer was taken out, combined with 50 g of 35 wt % hydrochloric acid, and extracted with 200 g of toluene. The organic layer was washed with water again, and concentrated under reduced pressure. The concentrate was crystallized from 150 g of hexane. The crystal precipitate was filtered and dried, obtaining the target compound, 2,4,6-triisopropylbenzoic acid. Amount 39.7 g, yield 80%.
Quantity
56.7 g
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reactant
Reaction Step One
Quantity
300 g
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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